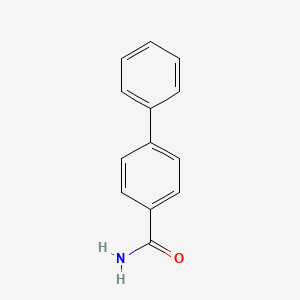

4-Phenylbenzamide

Descripción

Overview of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives constitute a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. Their versatile structure serves as a scaffold for a vast array of functionalizations, leading to diverse chemical and pharmacological properties. vulcanchem.com In chemical research, these derivatives are widely investigated for their therapeutic potential across multiple domains, including oncology, neuroscience, and infectious diseases. vulcanchem.com Many benzamide derivatives exhibit biological activity by acting as enzyme inhibitors or as modulators of cellular signaling pathways. vulcanchem.com

Beyond medicinal applications, benzamides are utilized as intermediates in the synthesis of dyes, plastics, and other pharmaceuticals. ontosight.ai The benzamide chromophore is also a valuable tool in stereochemical studies due to its well-defined geometry and conformation. iucr.org The broad spectrum of researched biological activities includes anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. ontosight.aiiucr.orgontosight.aigoogle.com

Historical Context of N-Phenylbenzamide Research

The parent compound of this class, N-phenylbenzamide (also known as benzanilide), has a history of use in the production of dyes, perfumes, and as a synthetic intermediate for active pharmaceutical ingredients. rsc.org It has also served as a model compound for studying the chemical reactivity of the amide bond. rsc.org

Early investigations into substituted N-phenylbenzamides explored their potential as anticonvulsant agents. nih.gov Notably, the preparation of several aminobenzanilides, such as 4-amino-N-(2-methyl phenyl) benzamide, was reported as early as 1964, although their therapeutic utility was not established at the time. google.com Much of the foundational work involved establishing synthetic protocols, such as the Schotten-Baumann reaction, for creating the core amide linkage and exploring how different substituents on the phenyl rings influence the compounds' properties. google.comnih.gov These early synthetic and structural studies paved the way for the extensive modern research into the pharmacological potential of this class of molecules.

Scope and Significance of Current Research on N-Phenylbenzamide Compounds

Current research into N-phenylbenzamide compounds is dynamic and expansive, with a strong focus on medicinal chemistry. A significant area of investigation is their potential as antiviral agents, with studies demonstrating activity against pathogens like enterovirus 71 (EV 71). icm.edu.plnih.gov The N-phenylbenzamide scaffold is also the basis for developing novel antischistosomal agents to combat neglected tropical diseases. vulcanchem.com

In oncology, researchers are designing and synthesizing new derivatives, such as imidazole-based N-phenylbenzamides, and evaluating their efficacy against various cancer cell lines. prepchem.com The mechanism of action is often linked to the inhibition of specific protein kinases, making them a promising class for targeted cancer therapy. ontosight.ai Furthermore, structure-activity relationship (SAR) studies are a cornerstone of current research, aiming to optimize the potency, selectivity, and metabolic stability of these compounds. vulcanchem.com Other research avenues include their use as DNA minor groove binders against parasites and investigating the influence of the N-phenylbenzamide moiety on polymorphism, which is critical for drug development. icm.edu.pl

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQVCHRDAGWYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345196 | |

| Record name | 4-Phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-20-1 | |

| Record name | 4-Phenylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDJ7W7WH7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenylbenzamide and Its Derivatives

Classical and Contemporary Synthesis Pathways

The construction of the core N-phenylbenzamide structure relies on several robust and well-documented synthetic pathways.

The most fundamental and widely used method for synthesizing N-phenylbenzamides is through the formation of an amide bond between a benzoic acid derivative and an aniline (B41778) derivative. rsc.org This is typically achieved via a nucleophilic acyl substitution mechanism. rsc.org

A common approach is the two-step process involving the initial conversion of a carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acid chloride is then coupled with a primary or secondary amine. researchgate.netorgsyn.org

The Schotten-Baumann reaction is a specific application of this type of coupling, first described by Carl Schotten and Eugen Baumann in 1883. wikipedia.org This reaction typically involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base. wikipedia.orguomustansiriyah.edu.iq For the synthesis of N-phenylbenzamide, aniline is reacted with benzoyl chloride. shaalaa.com The reaction is often performed in a two-phase solvent system (e.g., water and an organic solvent like dichloromethane), where an aqueous base, such as sodium hydroxide, neutralizes the hydrochloric acid byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion. wikipedia.orguomustansiriyah.edu.iqbyjus.com Pyridine can also be used as a base and catalyst. byjus.com

General Reaction Scheme:

Step 1 (Activation): Carboxylic Acid + Thionyl Chloride → Acyl Chloride + SO₂ + HCl

Step 2 (Coupling): Acyl Chloride + Amine + Base → Amide + Salt + H₂O

This method is highly versatile and is used to prepare a wide range of substituted N-phenylbenzamides. researchgate.netvulcanchem.com For instance, 4-bromo-N-phenylbenzamide can be synthesized from 4-bromobenzoyl chloride and aniline. researchgate.net

Palladium catalysis offers modern alternatives for C-N bond formation in the synthesis of N-phenylbenzamides. However, the success of these reactions is highly dependent on the chosen pathway and reaction conditions.

One mechanistic study explored a potential palladium-mediated synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenylisocyanate via an extrusion-insertion (ExIn) pathway. publish.csiro.aupublish.csiro.auresearchgate.net In the gas phase, palladium complexes were shown to react with phenyl isocyanate to form a coordinated amidate anion, suggesting a viable route. publish.csiro.aupublish.csiro.auresearchgate.net However, when this reaction was attempted in the solution phase under various conditions, it failed to produce N-phenylbenzamide. publish.csiro.aupublish.csiro.auresearchgate.netscilit.net The primary product isolated was biphenyl (B1667301), indicating that a competing reductive elimination pathway is more favorable in solution. publish.csiro.aupublish.csiro.auresearchgate.net

A more successful application involves the use of cyclopalladated N-phenylbenzamide derivatives. Researchers have synthesized bimetallic palladium(II) complexes by the cyclopalladation of N-methyl-N-phenylbenzamide derivatives. colab.ws These isolated palladium complexes, characterized by X-ray crystallography, were found to be effective precatalysts for oxidative intramolecular cross-coupling reactions. colab.ws

The synthesis of substituted N-phenylbenzamide analogues is readily achieved by employing substituted starting materials in classical amide coupling reactions. nih.govrsc.orgmdpi.com This modularity allows for the creation of large libraries of compounds with diverse electronic and steric properties. nih.gov The general strategy involves the condensation of a substituted benzoic acid (often activated as its acid chloride) with a substituted aniline. nih.gov

For example, 4-methyl-N-phenylbenzamide is synthesized by the reaction of 4-methylbenzoyl chloride with aniline. ontosight.ai Similarly, a series of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide (B126) derivatives were synthesized for biological evaluation by coupling the appropriate acid and amine precursors. benthamdirect.comresearchgate.net

Below is a table summarizing the synthesis of various substituted N-phenylbenzamide analogues.

| Compound Name | Starting Material 1 (Acid Derivative) | Starting Material 2 (Amine Derivative) | Method |

| 4-Methyl-N-phenylbenzamide | 4-Methylbenzoic acid / 4-Methylbenzoyl chloride | Aniline | Acid chloride coupling |

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | 3-Amino-4-methoxybenzoic acid | 4-Bromoaniline | DIC/HOBt coupling |

| N-Phenylbenzamide analogues | Benzoic acid | Substituted anilines | Acid-amine coupling |

| 4-Butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide | 4-Butoxybenzoic acid | 4-(Carbamoylmethyl)aniline | Schotten-Baumann reaction |

DIC: N,N'-Diisopropylcarbodiimide; HOBt: N-Hydroxybenzotriazole. This data is compiled from multiple synthetic reports. vulcanchem.comnih.govnih.govontosight.ai

The introduction of an amino group at the 4-position of the benzoyl ring is a key modification for certain biological applications. teras.ng There are two primary strategies for synthesizing these compounds.

Coupling with 4-Aminobenzoic Acid Derivatives: This approach involves the direct condensation of a 4-aminobenzoic acid derivative with an appropriate aniline. vulcanchem.com Due to the presence of the amino group, a protecting group strategy may be required, or coupling agents that are compatible with the free amine can be used. vulcanchem.com

Reduction of a Nitro Precursor: A more common and often higher-yielding method involves the synthesis of a 4-nitro-N-phenylbenzamide intermediate, followed by the reduction of the nitro group to an amine. vulcanchem.comgoogle.com The initial nitro-containing compound is synthesized by reacting 4-nitrobenzoyl chloride with an aniline. google.com The subsequent reduction of the nitro group can be carried out using various methods, such as catalytic hydrogenation with Raney Nickel or palladium on carbon. google.com

A patent describes the synthesis of 4-Amino-N-(2'-aminophenyl)benzamide by first reacting 4-nitrobenzoyl chloride with 2-nitroaniline (B44862) to form N-(2'-nitrophenyl)-4-nitrobenzamide. google.com This dinitro compound is then reduced via hydrogenation in dimethylformamide with a Raney Nickel catalyst to yield the final diamino product. google.com

Trifluoromethyl (-CF₃) groups are often incorporated into organic molecules to enhance properties like metabolic stability and lipophilicity. vulcanchem.com The synthesis of N-phenylbenzamides bearing these groups generally follows standard amidation protocols, using appropriately substituted precursors. rsc.org

A common strategy is the coupling of a trifluoromethyl-substituted benzoyl chloride with a trifluoromethyl-substituted aniline. vulcanchem.com For example, 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide can be plausibly synthesized by reacting 2-nitrobenzoyl chloride with 2-(trifluoromethyl)aniline. vulcanchem.com Similarly, a range of N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety were synthesized by coupling a key benzoic acid intermediate with various substituted anilines. researchgate.net

Researchers have also systematically synthesized a library of trifluoromethyl-substituted N-methyl-N-phenylbenzamides. rsc.org The synthesis first involved a standard coupling of a substituted benzoyl chloride with a substituted aniline to form the N-phenylbenzamide intermediate. rsc.org This was followed by N-methylation using a base like sodium hydride and an alkylating agent such as methyl iodide. rsc.org

| Compound Example | Starting Material 1 | Starting Material 2 | Key Reaction Step |

| N-(4-fluorophenyl)-4-((6-(trifluoromethyl)pyrimidine-4-yl)oxy)benzamide | 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid | 4-Fluoroaniline | Amide Coupling |

| 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzamide | 2-Nitrobenzoyl chloride | 2-(Trifluoromethyl)aniline | Amidation |

| 4-(Trifluoromethyl)-N-phenylbenzamide derivatives | 4-(Trifluoromethyl)benzoic acid | Substituted anilines | Acid-amine coupling |

This data is compiled from various synthetic reports. nih.govvulcanchem.comresearchgate.net

Synthesis of 4-Amino-N-phenylbenzamide and its Derivatives

Novel Derivatization Strategies for N-Phenylbenzamide

Modern synthetic efforts often focus on novel derivatization strategies to create libraries of N-phenylbenzamide analogues for screening and developing structure-activity relationships (SAR). rsc.orgnih.gov These strategies leverage the modular nature of the N-phenylbenzamide synthesis, allowing for systematic variation of substituents on both aromatic rings. rsc.org

One such strategy involves the design and synthesis of derivatives to tune specific physical properties, such as molecular rectification. rsc.org By synthesizing a series of N-phenylbenzamide molecules with different electron-donating groups on the aniline moiety via peptide coupling reactions, researchers were able to systematically study how chemical modifications impact conductance and rectification properties. rsc.org

Another approach focuses on generating derivatives for biological applications, such as antiparasitic agents. nih.govacs.org In one study, 25 derivatives of an N-phenylbenzamide lead compound were synthesized to perform a detailed SAR analysis against the pathogen Schistosoma mansoni. nih.gov The substituents were rationally selected using a Craig plot to ensure a wide and systematic variation of hydrophobic and electronic properties. nih.gov This allowed for the identification of key structural features responsible for the observed biological activity. nih.gov These systematic derivatization approaches represent a powerful tool in medicinal chemistry and materials science for optimizing the properties of the N-phenylbenzamide scaffold.

Functionalization of Aromatic Rings and Amide Nitrogen

The modification of the N-phenylbenzamide backbone is a key strategy for tuning its electronic and steric properties. Research has demonstrated that functionalization can significantly impact the molecule's conductance and rectification properties.

One approach involves the introduction of electron-donating groups to the aromatic rings. For instance, functionalizing the 4-amino-aniline fragment of an N-phenylbenzamide structure with electron-donating methoxy (B1213986) (–OMe) groups has been shown to increase the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.org This shift brings the HOMO closer to the Fermi level, enhancing conductance. rsc.org The conductance of a derivative featuring –OMe groups (R4A) was found to be nearly double that of the unsubstituted parent molecule (R1A). rsc.org

Another strategy is the functionalization of the amide nitrogen with alkyl groups. This modification can alter the twist angle of the amide bridge, thereby affecting the degree of conjugation within the molecule and influencing its electronic properties. rsc.org

Furthermore, palladium-catalyzed C-H functionalization reactions have been successfully applied to N-phenylbenzamide. whiterose.ac.uk These reactions enable the direct introduction of new bonds at the C-H positions of the aromatic rings, offering a versatile route to novel derivatives. For example, the oxidative C-H functionalization of N-phenylbenzamide can lead to the formation of phenanthridin-6(5H)-ones. whiterose.ac.uk

Table 1: Impact of Functionalization on N-Phenylbenzamide Derivative Properties

| Derivative ID | Functionalization | Observed Effect | Reference |

|---|---|---|---|

| R4A | Methoxy (–OMe) groups on the 4-amino-aniline fragment | Nearly two-fold higher conductance compared to the parent compound (R1A). | rsc.org |

| R1A, R2A, R3A | Alkyl groups on the amide nitrogen | Changes in the twist angle of the amide bridge, tuning conjugation and conductance. | rsc.org |

Integration of Heterocyclic Scaffolds (e.g., Triazole, Acridine (B1665455), Imidazolidinone)

The incorporation of heterocyclic moieties into the N-phenylbenzamide framework is a prominent strategy for developing compounds with significant biological activity. Heterocyclic building blocks such as imidazoles, triazoles, acridines, and imidazolidinones are frequently utilized. nih.govscribd.comscience.govambeed.comambeed.com

A one-pot, three-component reaction has been developed for the efficient synthesis of new imidazole-based N-phenylbenzamide derivatives, achieving yields of 80–85% in a short reaction time. nih.gov Similarly, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) linked by an N-phenylbenzamide core have been synthesized to target the DNA of kinetoplastid parasites. nih.govacs.org The synthesis of these compounds often starts from commercially available nitroanilines and nitrobenzoyl chlorides to form a 4-nitro-N-(4-nitrophenyl)benzamide intermediate, which is subsequently reduced and cyclized. nih.gov

The synthesis of imidazolidinone derivatives has also been explored. For example, a library of 2,4,5-imidazolidine-triones and 2-thioxo-4,5-imidazolidinediones has been prepared by reacting various ureas or thioureas with oxalyl chloride. science.gov Acridine derivatives, known for their ability to intercalate with DNA, are another class of heterocycles integrated into various molecular scaffolds. ambeed.com Zirconium-based catalysts with triazole additives have been shown to be effective in direct amidation reactions, highlighting a potential route for incorporating triazole-linked structures. scribd.com

Table 2: Heterocyclic Scaffolds Integrated into Phenylbenzamide Derivatives

| Heterocyclic Scaffold | Synthetic Approach | Purpose/Application | Reference |

|---|---|---|---|

| Imidazole (B134444) | One-pot three-component reaction of benzaldehyde (B42025), aniline, and diaminomaleonitrile. | Anticancer agents. | nih.gov |

| Imidazolidine | Reaction of diamines with di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate. | Antiprotozoal agents targeting kinetoplastid DNA. | nih.gov |

| Benzimidazole | Reaction of isothiocyanate precursors with benzene-1,2-diamine followed by cyclization. | Antiprotozoal agents. | nih.gov |

| Imidazolidinone | Reaction of ureas/thioureas with oxalyl chloride. | Herbicidal activity. | science.gov |

| Acridine | General use as a building block for pharmaceuticals and dyes. | DNA/RNA intercalation, anticancer, antimicrobial agents. | ambeed.com |

Targeted Synthesis for Specific Biological Applications

The N-phenylbenzamide scaffold serves as a versatile template for the design and synthesis of molecules with specific biological targets.

Antiprotozoal Agents: A significant body of research focuses on N-phenylbenzamide derivatives as agents against kinetoplastid parasites like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.govacs.orgresearchgate.net The synthesis targets the AT-rich mitochondrial DNA (kDNA) of these parasites. nih.govacs.orgresearchgate.net The strategy involves creating analogues of known DNA minor groove binders. For example, starting from 4-nitroanilines and 4-nitrobenzoyl chlorides, intermediates like 4-nitro-N-(4-nitrophenyl)benzamide are synthesized, which are then elaborated into bis(2-aminoimidazolines) and other derivatives. nih.gov These compounds are designed to bind strongly and selectively to the minor groove of AT-rich DNA, disrupting kDNA function and leading to parasite death. nih.govacs.org

Antiviral Agents: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71), a pathogen causing hand-foot-mouth disease. nih.gov Synthetic efforts have focused on modifying substituents on the benzamide ring to improve antiviral potency. A series of derivatives were synthesized by condensing 3-amino-4-methoxybenzoic acid with various amines, leading to the identification of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as a promising lead compound with low micromolar activity against several EV 71 strains. nih.gov

Anticancer Agents: The diaryl urea (B33335) pharmacophore, often linked via a benzamide structure, is prominent in anticancer drug design. researchgate.net Researchers have synthesized 1-(4-(benzamido)phenyl)-3-arylurea derivatives, combining the benzamide moiety with heterocycles through a urea linker to develop potent antiproliferative agents. researchgate.net In another approach, new imidazole-based N-phenylbenzamide derivatives were synthesized via a one-pot, three-component reaction and showed good cytotoxic activity against tested cancer cell lines. nih.gov

Table 3: Targeted Synthesis of 4-Phenylbenzamide Derivatives for Biological Applications

| Target Application | Derivative Class | Synthetic Strategy | Key Finding/Lead Compound | Reference |

|---|---|---|---|---|

| Antiprotozoal (Kinetoplastid Parasites) | Bis(2-aminoimidazolines), Bis(2-aminobenzimidazoles) | Multi-step synthesis from nitroanilines and nitrobenzoyl chlorides, followed by reduction and cyclization. | Compound 3a showed submicromolar inhibition of T. brucei, T. cruzi, and L. donovani. | nih.govacs.orgresearchgate.net |

| Antiviral (Enterovirus 71) | Substituted N-phenylbenzamides | Condensation of 3-amino-4-methoxybenzoic acid with various amines. | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) showed potent activity (IC50 = 5.7–12 μM). | nih.gov |

| Anticancer | 1-(4-(benzamido)phenyl)-3-arylurea derivatives | Combination of heterocycles with a benzamide core through a urea linker. | Compound 6g exhibited a binding energy of -8.6 kcal/mol in docking studies. | researchgate.net |

Reaction Mechanism Elucidation in N-Phenylbenzamide Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalytic systems for N-phenylbenzamide synthesis. Studies have focused on both the fundamental amide bond formation process and the role of organometallic species in catalytic cycles.

Mechanistic Studies of Amide Bond Formation

Several routes for forming the amide bond in N-phenylbenzamides have been mechanistically investigated.

A notable method involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. innovareacademics.ininnovareacademics.in Initially, this reaction was expected to yield 1,3-dibenzoyl-1,3-diphenylthiourea derivatives. innovareacademics.in However, the synthesis unexpectedly produced N-phenylbenzamides in high yields (40-93%). innovareacademics.ininnovareacademics.in The proposed mechanism involves a nucleophilic substitution where one benzoyl group attaches to an amine on the 1,3-diphenylthiourea. innovareacademics.in This is followed by a key rearrangement step that converts the intermediate into a tautomer of the final amide product, releasing phenylisothiocyanate as a byproduct. innovareacademics.in This rearrangement and the subsequent imino alcohol-amide tautomerism are considered crucial for the conversion. innovareacademics.ininnovareacademics.in

Another approach involves the amidation of aldehydes. Mechanistic studies on a reusable activated carbon-supported nickel (Ni/C) catalyst for the amidation of aldehydes with amines suggest that the catalytic approach efficiently activates both the carbonyl group of the aldehyde and the N-H bond of the amine. nih.gov Computational studies of the reaction between benzaldehyde and benzylamine (B48309) to form N-benzyl benzamide identified several transition states corresponding to hydrogen transfer and amide bond formation. nih.gov

Furthermore, investigations into direct amide bond formation catalyzed by silica (B1680970) have highlighted the importance of distinguishing between the catalyzed reaction and any background (uncatalyzed) reactions that may occur under the reaction conditions. whiterose.ac.uk Mechanistic studies on other amide bond forming reactions have demonstrated that the pathway can involve an initial deprotonation followed by nucleophilic addition, which is distinct from the traditional pathway involving addition to a tetrahedral intermediate. researchgate.net

Investigation of Organometallic Intermediates

Palladium-catalyzed reactions are frequently used for N-phenylbenzamide synthesis, and significant effort has been dedicated to understanding the organometallic intermediates involved.

Gas-phase studies using mass spectrometry combined with Density Functional Theory (DFT) calculations have been instrumental in probing these mechanisms. publish.csiro.aupublish.csiro.auresearchgate.net One such study investigated a potential synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via a palladium-mediated extrusion-insertion (ExIn) pathway. publish.csiro.aupublish.csiro.auresearchgate.net In the gas phase, the desulfination of palladium sulfinate complexes, [(phen)nPd(O2SC6H5)]+, was shown to generate the key organopalladium intermediate, [(phen)Pd(C6H5)]+. publish.csiro.aupublish.csiro.au This organometallic cation was observed to react with phenyl isocyanate via insertion to form a coordinated amidate anion, [(phen)Pd(NPhC(O)C6H5)]+. publish.csiro.aupublish.csiro.au

However, translating this gas-phase reactivity to a solution-phase synthesis proved unsuccessful. publish.csiro.aupublish.csiro.au Under various conditions, the reaction failed to produce N-phenylbenzamide, instead yielding biphenyl as the major product. publish.csiro.aupublish.csiro.au DFT calculations revealed that in solution, the energy barrier for the desired insertion reaction is higher than that for competing side reactions, such as a second desulfination followed by reductive elimination to form the biphenyl. publish.csiro.au

Similar mechanistic studies have explored the palladium-mediated decarboxylative amidation of aromatic carboxylic acids. acs.org These investigations provided spectroscopic and computational evidence for the intermediates in a proposed stepwise process, which successfully guided the development of a catalytic protocol. acs.org The Pd-catalyzed C-H functionalization of 2-bromo-N-phenylbenzamide also led to the detection of several palladium species from the catalytic cycle by mass spectrometry, helping to deduce the reaction pathway. whiterose.ac.uk

Table 4: Investigated Organometallic Intermediates in N-Phenylbenzamide Synthesis

| Reaction | Proposed Organometallic Intermediate | Experimental/Theoretical Evidence | Outcome | Reference |

|---|---|---|---|---|

| Pd-mediated reaction of benzenesulfinate and phenylisocyanate | [(phen)Pd(C6H5)]+ | Gas-phase mass spectrometry, DFT calculations. | Formed in the gas phase and reacts with phenyl isocyanate. | publish.csiro.aupublish.csiro.auresearchgate.net |

| [(phen)Pd(NPhC(O)C6H5)]+ | Gas-phase mass spectrometry, DFT calculations. | Observed as the product of insertion in the gas phase. | publish.csiro.aupublish.csiro.au | |

| Pd-catalyzed C-H functionalization of 2-bromo-N-phenylbenzamide | Various palladium species | Mass spectrometry detection. | Helped deduce the mechanism for the formation of 5-phenylphenanthridin-6(5H)-one. | whiterose.ac.uk |

Medicinal Chemistry and Pharmacological Investigations of N Phenylbenzamide Analogues

Anticancer and Antiproliferative Activities

Derivatives of N-phenylbenzamide have shown considerable promise as anticancer agents, exhibiting activity through various mechanisms, including enzyme inhibition and the induction of programmed cell death.

Inhibition of DNA Topoisomerases (Topo I/II)

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication and transcription, making them a key target for anticancer drugs. wikipedia.org Certain N-phenylbenzamide analogues have been designed and synthesized to function as inhibitors of these enzymes.

A series of novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives were developed based on the structure of the known anticancer agent amsacrine. nih.gov Molecular docking studies suggested that these compounds could bind to both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov One of the synthesized compounds, 9b , was found to effectively inhibit the activity of both Topo I and Topo II, leading to DNA damage in CCRF-CEM cancer cells. nih.gov This inhibition of topoisomerase activity is a critical mechanism contributing to the anticancer effects of these compounds. nih.govresearchgate.net Topoisomerase inhibitors can stabilize the transient enzyme-DNA complex, which prevents the re-ligation of the DNA strand and results in lethal DNA breaks, ultimately leading to apoptosis. wikipedia.org

Dual-Targeted Kinase Inhibition (e.g., mEGFR and AURK)

A significant strategy in modern cancer therapy is the development of dual-targeted inhibitors that can simultaneously block multiple signaling pathways crucial for tumor growth and survival. aacrjournals.org N-phenylbenzamide analogues have been investigated as dual inhibitors of mutant epidermal growth factor receptor (mEGFR) and Aurora kinase (AURK). aacrjournals.orgresearcher.life

Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC), and while mEGFR inhibitors are used in treatment, resistance often develops. aacrjournals.orgresearchgate.net Aurora kinases are involved in cell cycle regulation, and their concurrent inhibition with mEGFR has been shown to improve anticancer effects. aacrjournals.orgnih.gov

Research into 4-substituted amino-N-phenylbenzamides has identified them as effective dual mEGFR/AURK inhibitors. aacrjournals.org Molecular modeling studies revealed an overlap in the active and allosteric sites of the kinase pockets of mEGFR and AURK, which was exploited in the design of these dual-targeted molecules. aacrjournals.org The most potent of these compounds demonstrated nanomolar inhibition of both mEGFR and AURK. aacrjournals.org Specifically, compounds 5 , 6 , and 7 from one study were identified as dual EGFR/AURKB inhibitors. nih.gov

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. creative-diagnostics.comnih.gov A key mechanism of action for many anticancer agents is the induction of apoptosis. N-phenylbenzamide derivatives have been shown to trigger this process in cancer cells.

The inhibition of Topo I/II by N-phenylbenzamide-4-methylamine acridine derivatives, such as compound 9b , induces DNA damage, which is a powerful trigger for the intrinsic apoptosis pathway. nih.govcreative-diagnostics.com This pathway is initiated by intracellular stress signals and leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis. promega.camdpi.com Compound 9b was observed to significantly induce apoptosis in CCRF-CEM cells in a concentration-dependent manner. nih.gov

Furthermore, other substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in cancer cell lines. nih.gov For instance, compound 6k induced apoptosis in the G361 melanoma cell line, as evidenced by an increase in apoptotic markers like caspase activation and PARP cleavage. nih.gov The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, and its activation ultimately leads to the release of cytochrome c from the mitochondria, forming the apoptosome and activating caspase-9, which in turn activates executioner caspases like caspase-3. creative-diagnostics.commdpi.com

In Vitro Cytotoxicity and Antiproliferative Efficacy against Cancer Cell Lines

The anticancer potential of N-phenylbenzamide analogues has been extensively evaluated through in vitro cytotoxicity and antiproliferative assays against a variety of human cancer cell lines. These studies provide crucial data on the potency and selectivity of these compounds.

A series of imidazole-based N-phenylbenzamide derivatives were tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org The majority of these derivatives displayed moderate to good activity. frontiersin.org Notably, derivative 4f , which contains a fluorine substitution, was the most active, with IC₅₀ values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. frontiersin.org Derivative 4e , with a para-methoxy group, also showed significant activity. frontiersin.org

Novel N-phenylbenzamide-4-methylamine acridine derivatives also demonstrated potent antiproliferative activity against K562, CCRF-CEM, and U937 cancer cell lines. nih.gov Compounds 9b , 9c , and 9d were particularly active against CCRF-CEM cells, with IC₅₀ values ranging from 0.82 to 0.91 μM. nih.gov Furthermore, compounds 9b and 9d showed high antiproliferative activity against U937 cells, with IC₅₀ values of 0.33 and 0.23 μM, respectively. nih.gov

In another study, 1-(4-(benzamido)phenyl)-3-arylurea derivatives were evaluated for their cytotoxicity. rsc.org Compound 6g showed promising activity with GI₅₀ values of 14.46 μM, 13.97 μM, 11.35 μM, 11.58 μM, and 15.77 μM against A-498, NCI-H23, MDAMB-231, MCF-7, and A-549 cell lines, respectively. rsc.org

The following table summarizes the cytotoxic activity of selected N-phenylbenzamide analogues against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| 4f | A549 (Lung) | 7.5 | frontiersin.org |

| HeLa (Cervical) | 9.3 | frontiersin.org | |

| MCF-7 (Breast) | 8.9 | frontiersin.org | |

| 4e | A549 (Lung) | 8.9 | frontiersin.org |

| HeLa (Cervical) | 11.1 | frontiersin.org | |

| MCF-7 (Breast) | 9.2 | frontiersin.org | |

| 9b | CCRF-CEM | ~0.82-0.91 | nih.gov |

| U937 | 0.33 | nih.gov | |

| 9c | CCRF-CEM | ~0.82-0.91 | nih.gov |

| 9d | CCRF-CEM | ~0.82-0.91 | nih.gov |

| U937 | 0.23 | nih.gov | |

| 6g | A-498 (Kidney) | 14.46 | rsc.org |

| NCI-H23 (Lung) | 13.97 | rsc.org | |

| MDAMB-231 (Breast) | 11.35 | rsc.org | |

| MCF-7 (Breast) | 11.58 | rsc.org | |

| A-549 (Lung) | 15.77 | rsc.org |

Structure-Activity Relationships (SAR) for Anticancer Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For N-phenylbenzamide analogues, SAR studies have been crucial in optimizing their anticancer potency.

In the development of dual mEGFR/AURK inhibitors, the substitution pattern on the N-phenylbenzamide core was found to significantly influence the kinase inhibitory profile. aacrjournals.org Specifically, 4-substituted amino-N-phenylbenzamides were identified as potent dual inhibitors. aacrjournals.org

For the imidazole-based N-phenylbenzamide derivatives, the presence and position of substituents on the phenyl ring were critical for their cytotoxic activity. A fluorine substitution in derivative 4f and a para-methoxy group in derivative 4e resulted in the most potent compounds in the series. frontiersin.org In contrast, derivatives 4c and 4j showed minimal activity, highlighting the sensitivity of the structure to modification. frontiersin.org

In the series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives, compound 6g emerged as the most promising, suggesting that the specific arylurea moiety plays a key role in its interaction with the target, the aromatase enzyme. rsc.org

These SAR analyses provide a rational basis for the design of new, more potent N-phenylbenzamide-based anticancer agents.

Anticonvulsant Activity Studies

In addition to their anticancer properties, N-phenylbenzamide derivatives have a well-documented history of investigation for their anticonvulsant effects.

Early studies demonstrated that N-alkylation and N-arylation of 4-aminobenzamide (B1265587) are crucial for anticonvulsant activity in the maximal electroshock seizure (MES) test. ucl.ac.be The position of the amino group on the benzamide (B126) phenyl ring is also important, with the para position conferring optimal potency. ucl.ac.be

Further research on 4-amino-N-phenylbenzamides showed that substitutions on the N-phenyl ring significantly impact activity. For instance, the addition of a methyl group to the N-phenyl moiety enhances MES activity, and a second ortho-methyl group, as seen in ameltolide, further reinforces this activity. ucl.ac.be

Molecular modeling and crystallographic studies of MES-active N-phenylbenzamides revealed that the most active compounds adopt a specific conformation where one o-methyl group is near the amide NH group, and the methyl-substituted phenyl ring is oriented at an angle of 90° to 120° relative to the central amide plane. nih.gov This conformation is believed to facilitate hydrogen bonding to the carbonyl oxygen, an important interaction for anticonvulsant activity. nih.gov

A series of 4-nitro-N-phenylbenzamides were also evaluated, with N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showing significant activity in the MES test. walshmedicalmedia.com

The following table lists some N-phenylbenzamide derivatives and their reported anticonvulsant activities.

| Compound | Reported Activity | Reference |

| 4-amino-N-cyclopropyl-3,5-dichlorobenzamide | Potent anticonvulsant | teras.ng |

| 4-amino-N-cyclopropyl-3,5-dibromobenzamide | Potent anticonvulsant | teras.ng |

| 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide) | Potent anticonvulsant, comparable to phenytoin (B1677684) | ucl.ac.beteras.ng |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Active in MES test | walshmedicalmedia.com |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Active in MES and scPTZ tests | walshmedicalmedia.com |

Efficacy in Seizure Models (e.g., MES, scPTZ)

N-Phenylbenzamide analogues have been extensively evaluated for their anticonvulsant properties, primarily using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. The MES test is a widely used model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against myoclonic seizures.

Research has shown that while unsubstituted N-phenylbenzamide has not been reported for anticonvulsant screening, various substituted derivatives exhibit significant activity. teras.ng A series of 4-nitro-N-phenylbenzamides, for instance, were found to be effective in the MES test when administered intraperitoneally to mice. nih.govscialert.net Notably, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide demonstrated considerable potency. nih.govscialert.net The latter compound was also found to be active against seizures induced by scPTZ. nih.govwalshmedicalmedia.com In further evaluations in rats, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be three times more active than the standard antiepileptic drug phenytoin in the MES test. nih.govresearchgate.net

Other derivatives, such as those based on an isatin (B1672199) scaffold, have also shown protection in both MES and PTZ models. researchgate.netresearchgate.net Specifically, (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives with methoxy (B1213986) substituents showed significant anti-seizure activity in the MES model, with some also demonstrating potency against PTZ-induced seizures. researchgate.net

Table 1: Anticonvulsant Efficacy of Selected N-Phenylbenzamide Analogues in the MES Test (Mice, i.p.)

| Compound | ED₅₀ (μmol/kg) | TD₅₀ (μmol/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1068 | 11.8 | nih.gov |

Structure-Activity Relationships (SAR) for Anticonvulsant Efficacy

The anticonvulsant efficacy of N-phenylbenzamide analogues is strongly influenced by their chemical structure. Structure-activity relationship (SAR) studies have identified key pharmacophoric features necessary for activity. These typically include a hydrophobic aromatic ring, a hydrogen bond donor/acceptor unit, and an electron donor group. teras.ngresearchgate.netresearchgate.net

Clark et al. established that for the 4-aminobenzoylamino pharmacophore, N-alkylation or N-arylation of the amide nitrogen is crucial for activity, as the parent 4-aminobenzamide is inactive in the MES test. ucl.ac.be The position of the amino substituent on the benzamide phenyl ring is also critical for optimal MES potency, with the order of activity being para > meta > ortho. ucl.ac.be This suggests the amino group plays a significant role in molecular recognition at the target site. ucl.ac.be

Further modifications to the N-phenyl ring have profound effects. For example, adding a methyl group to the N-phenyl moiety of the 4-amino-N-phenylbenzamide framework significantly increases MES activity. ucl.ac.be The addition of a second ortho-methyl group, as seen in ameltolide, further enhances this activity. ucl.ac.be Conversely, for a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, the presence of a chlorine atom at the ortho position or a nitro group at the meta position on the N-phenyl ring was hypothesized to be beneficial for anti-seizure activity. researchgate.net

Role of Amide Moiety and Substituent Effects on Anticonvulsant Profile

The amide moiety (-CONH-) is a central feature of N-phenylbenzamide analogues, acting as a critical hydrogen bond donor/acceptor (HAD) unit. teras.ngresearchgate.net Pharmacophore models for anticonvulsants emphasize the importance of hydrogen bonding for activity. teras.ng The amide group in N-phenylbenzamides helps maintain the necessary distance between the hydrophobic aryl ring and the HAD unit, which is proposed to be within the range of 3.2-5.1 Å for anticonvulsant activity. teras.ng While the amide system in these benzanilides is generally accepted to be in a more stable trans form, molecular modeling studies suggest the energy difference between the cis and trans configurations is small. ucl.ac.be This allows for the possibility that they bind to their biological target, such as voltage-dependent sodium channels, in the cis configuration, similar to other antiepileptic drugs like phenytoin. ucl.ac.be

Substituent effects on both phenyl rings significantly modulate the anticonvulsant profile.

On the Benzamide Ring: An amino group at the 4-position is considered optimal for MES potency. ucl.ac.be Replacing this with a 4-nitro group can also yield highly potent compounds. nih.govscialert.net For example, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be more active than its 4-amino analogue, 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide). nih.govwalshmedicalmedia.com

On the N-Phenyl Ring: Substitutions on the N-phenyl ring are crucial for potency. In the 4-amino-N-phenylbenzamide series, ortho-substitution on the N-phenyl ring with groups like methyl or chloro is a key determinant of activity. ucl.ac.be In the 4-nitrobenzamide (B147303) series, N-(2,6-dimethylphenyl) and N-(2-chloro-6-methylphenyl) derivatives were particularly effective. nih.govwalshmedicalmedia.com In another series of isatin-based derivatives, methoxy groups at the ortho and para positions of the N-phenyl ring conferred potent activity against both MES and PTZ models, whereas the meta-methoxy derivative was inactive against PTZ-induced seizures. researchgate.net

Antiprotozoal Activities against Kinetoplastid Parasites

Efficacy against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani

N-Phenylbenzamide derivatives have emerged as a promising class of agents against kinetoplastid parasites, which are responsible for neglected tropical diseases. nih.govacs.org Analogues have demonstrated significant efficacy against Trypanosoma brucei (the causative agent of African trypanosomiasis), Trypanosoma cruzi (the cause of Chagas disease), and Leishmania donovani (a cause of visceral leishmaniasis). nih.govnih.govcsic.es

Specifically, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) based on the N-phenylbenzamide scaffold showed micromolar activity against T. brucei. nih.govnih.govucm.es A third series, the bisarylimidamides, displayed potent, submicromolar inhibitory activity against all three parasites: T. brucei, T. cruzi, and L. donovani. nih.govnih.govucm.es The activity of these compounds is often highly selective for the parasites, with low toxicity against mammalian cells. researchgate.netresearchgate.net None of the tested compounds showed significant activity against the non-kinetoplastid parasite Trichomonas vaginalis. nih.govcsic.es

Table 2: In Vitro Antiprotozoal Activity of a Lead Bisarylimidamide Analogue (Compound 3a)

| Parasite | EC₅₀ (μM) | Reference |

|---|---|---|

| Trypanosoma brucei rhodesiense | 0.07 ± 0.01 | csic.es |

| Trypanosoma cruzi | 0.19 ± 0.05 | csic.es |

| Leishmania donovani (amastigotes) | <0.16 | csic.es |

DNA Binding Mechanisms (Minor Groove Binding, Intercalation)

The primary mechanism of antiprotozoal action for many N-phenylbenzamide derivatives is their interaction with parasitic DNA. nih.govresearchgate.net The mitochondrial DNA of kinetoplastid parasites, known as kinetoplast DNA (kDNA), is unusually rich in adenine-thymine (AT) base pairs, making it a selective target for DNA minor groove binders. nih.govnih.gov

Studies have shown that N-phenylbenzamide analogues, particularly the bis-cationic ones like bis(2-aminoimidazolines) and bisarylimidamides, bind strongly and selectively to the minor groove of AT-rich DNA sequences. nih.govacs.orgucm.es The crescent shape and positive charges of these molecules are known to facilitate this specific binding. acs.org The crystal structure of one such compound complexed with a d[AAATTT]2 oligonucleotide confirmed that the drug covers the minor groove of the DNA. nih.govrcsb.org

Interestingly, the mode of binding can vary depending on the specific chemical structure. While the bis(2-aminoimidazoline) (series 1) and bisarylimidamide (series 3) analogues act as selective minor groove binders, derivatives incorporating a 1H-benzimidazol-2-ylamine moiety (series 2) have been shown to bind through a combination of minor groove binding and intercalation. nih.govnih.govucm.es

Disruption of Kinetoplast DNA (kDNA) Function

The binding of N-phenylbenzamide analogues to kDNA leads to the profound disruption of its structure and function, which is ultimately lethal to the parasite. acs.orgrcsb.org The kinetoplast is a unique and essential organelle in these parasites, and its integrity is vital for their survival. nih.gov

Treatment of T. brucei with these compounds results in specific and severe damage to the kinetoplast. nih.govresearchgate.net After 24 hours of exposure, the kDNA loses its characteristic disk-like structure, becoming largely absent and completely disorganized. researchgate.net This is consistent with a failure of kDNA replication and segregation during the cell cycle. researchgate.net

The mechanism for this disruption involves the displacement of essential DNA-binding proteins from the kDNA. acs.orgnih.gov Surface plasmon resonance (SPR) biosensor experiments have demonstrated that these compounds can displace High Mobility Group (HMG) box-containing proteins, which are critical for kDNA function, from their binding sites on the DNA. nih.govrcsb.orgcsic.es By interfering with these crucial DNA-protein interactions, the N-phenylbenzamide derivatives cause the disintegration of the kinetoplast, identifying it as a key cellular target for their powerful trypanocidal activity. nih.govrcsb.org

Selectivity Index and Mammalian Cell Line Cytotoxicity

The therapeutic potential of any antimicrobial or antiviral compound is intrinsically linked to its selectivity, meaning its ability to target pathogenic cells while sparing host cells. The selectivity index (SI) is a crucial metric in this regard, calculated as the ratio of the 50% cytotoxic concentration (CC50) against mammalian cells to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) against the pathogen. A higher SI value indicates a more favorable safety profile.

In the context of N-phenylbenzamide analogues, cytotoxicity has been evaluated against various mammalian cell lines, including Vero, HEK 293, and THP-1 cells. mdpi.comnih.govacs.org For instance, a series of N-phenylbenzamide derivatives synthesized as potential inhibitors of Enterovirus 71 (EV71) demonstrated significantly lower cytotoxicity to Vero cells compared to the reference drug pirodavir (B1678457). mdpi.comnih.gov Specifically, compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) had a 50% tissue culture toxic dose (TC50) of 620 µM, which was considerably higher than that of pirodavir (TC50 = 31 µM). mdpi.com This low cytotoxicity contributes to favorable SI values, which for some of the most active compounds ranged from 10 to 110. mdpi.comnih.gov

Similarly, in studies investigating N-phenylbenzamide analogues as antischistosomal agents, cytotoxicity was assessed against HEK 293 mammalian cells. nih.gov Compounds 9 and 11 displayed high CC50 values of 9.8 µM and 11.1 µM, respectively. nih.gov For compound 9 , which had an EC50 of 80 nM against Schistosoma mansoni, this translated to a high selectivity index of 123, highlighting its potential as a selective antiparasitic agent. nih.gov

The following table provides a summary of the cytotoxicity and selectivity index for selected N-phenylbenzamide analogues from various studies.

| Compound | Target Organism/Virus | Mammalian Cell Line | CC50 / TC50 (µM) mdpi.comnih.gov | EC50 / IC50 (µM) mdpi.comnih.gov | Selectivity Index (SI) mdpi.comnih.gov |

| 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) | Enterovirus 71 (EV71) | Vero | 620 | 5.7 - 12 | 51 - 110 |

| Pirodavir (reference drug) | Enterovirus 71 (EV71) | Vero | 31 | - | 25 - 52 |

| Compound 9 | Schistosoma mansoni | HEK 293 | 9.8 | 0.08 | 123 |

| Compound 11 | Schistosoma mansoni | HEK 293 | 11.1 | - | - |

| Compound 1c | Enterovirus 71 (EV71) | Vero | - | - | 10 - 36 |

| Compound 3g | Enterovirus 71 (EV71) | Vero | - | - | 16 - 35 |

| Compound 5c | Enterovirus 71 (EV71) | Vero | - | - | 16 - 63 |

| Compound 5e | Enterovirus 71 (EV71) | Vero | - | - | 15 - 37 |

Antiviral Properties

Inhibition of Enterovirus 71 (EV71)

Enterovirus 71 (EV71) is a significant human pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. scienceopen.com The N-phenylbenzamide scaffold has emerged as a promising starting point for the development of novel anti-EV71 inhibitors. mdpi.comresearchgate.net

Initial screening of compound libraries identified N-phenylbenzamide derivatives as having moderate activity against the EV71 virus. mdpi.com This led to the synthesis and evaluation of a series of analogues to improve potency and explore structure-activity relationships. mdpi.comscienceopen.com Several of these compounds demonstrated inhibitory activity against multiple strains of EV71, including genotypes C4, C2, and A, in in vitro assays using Vero cells. mdpi.comnih.gov

One of the most potent compounds identified was 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide), which was active against all tested EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM. mdpi.com Other derivatives, such as 1c , 3g , 5c , and 5e , also showed moderate to good inhibitory activity against various EV71 strains. mdpi.com The antiviral activity of these compounds was found to be comparable or even superior to the broad-spectrum picornavirus inhibitor pirodavir, which was used as a positive control in these studies. mdpi.comnih.gov

The mechanism of antiviral action for some N-phenylbenzamide derivatives, such as IMB-Z, has been linked to the upregulation of the host protein APOBEC3G (A3G). nih.govdovepress.com A3G can interfere with viral replication, suggesting that these compounds may act as host-targeting antivirals. nih.govdovepress.com

Impact of Structural Modifications on Antiviral Efficacy

The antiviral efficacy of N-phenylbenzamide analogues against EV71 is significantly influenced by structural modifications to the core scaffold. mdpi.comscienceopen.com Structure-activity relationship (SAR) studies have revealed key features that are important for potent anti-EV71 activity.

Benzene (B151609) Ring A Modifications:

The presence of an amino group at the C-3 position of the benzene ring A was found to be crucial for antiviral activity. scienceopen.com

Alkylation of this amino group was explored to potentially reduce cytotoxicity while maintaining or improving activity. scienceopen.com

Substitution at the C-4 position of benzene ring A with a methoxy group was generally favorable for activity. scienceopen.com Replacement of this methoxy group with a hydroxyl, a methyl group, or a hydrogen atom led to decreased antiviral potency. scienceopen.com

Benzene Ring B Modifications:

The benzene ring B itself is considered essential for anti-EV71 activity. mdpi.com

The introduction of lipophilic substituents on benzene ring B was found to enhance biological activity. scienceopen.com For example, the presence of a bromine atom at the C-4 position of ring B, as seen in the potent inhibitor 1e , was beneficial. mdpi.com

Amide Linker Modifications:

The amide linker connecting the two phenyl rings is a critical component of the pharmacophore. scienceopen.com

Attempts to increase metabolic stability by inserting a methylene (B1212753) (CH2) group between the carbonyl (CO) and amine (NH) groups of the amide linker to create N-phenylacetophenone compounds resulted in a significant loss of antiviral activity against EV71. scienceopen.com This suggests that the planarity and electronic properties of the benzamide linkage are important for target interaction.

The following table summarizes the antiviral activity of selected N-phenylbenzamide derivatives against different EV71 strains, highlighting the impact of structural changes.

| Compound | Substituents on Ring A | Substituents on Ring B | EV71 Strain | IC50 (µM) mdpi.comscienceopen.com |

| 1e | 3-amino, 4-methoxy | 4-bromo | SZ-98 | 5.7 ± 0.8 |

| JS-52-3 | 12 ± 1.2 | |||

| H | 6.2 ± 0.9 | |||

| BrCr | 12 ± 1.5 | |||

| 2a | 3-amino, 4-methoxy | None | H | 18 ± 1.2 |

| 23 | 3-amino, 4-methoxy | 4-chloro | SZ-98 | < 5.00 |

| 28 | 3-amino, 4-methoxy | 4-fluoro | SZ-98 | < 5.00 |

| 29 | 3-amino, 4-methoxy | 4-methyl | SZ-98 | < 5.00 |

| 30 | 3-amino, 4-methoxy | 4-ethyl | SZ-98 | < 5.00 |

| 31 | 3-amino, 4-methoxy | 4-propyl | SZ-98 | < 5.00 |

| 42 | 3-amino, 4-methoxy | 4-isopropyl | SZ-98 | < 5.00 |

Antifungal Applications

Activity against Fungal Pathogens

N-phenylbenzamide derivatives have also demonstrated promising activity against a range of fungal pathogens. researchgate.netsemanticscholar.orgresearchgate.net This broadens the potential therapeutic applications of this chemical class beyond antiviral and antiparasitic uses.

Studies have shown that certain N-phenylbenzamide analogues exhibit significant in vitro bioactivities against plant fungal pathogens such as Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. researchgate.net In some cases, the antifungal activity of these compounds at a concentration of 50 µg/mL was superior to that of the commercial fungicide pyrimethanil (B132214). researchgate.net

Furthermore, research into 2-amino-N-phenylbenzamides revealed moderate antifungal activity against Trichophyton mentagrophytes, a dermatophyte that can cause infections of the skin, hair, and nails in humans. researchgate.net However, these particular derivatives did not show significant activity against other tested fungal strains. researchgate.net The introduction of a chloro substituent at position 5 of the benzoyl ring was found to be beneficial for the antimycobacterial activity of these compounds, but its impact on antifungal potency was less pronounced. researchgate.net

Another study on 2-benzoylamino-N-phenylbenzamide derivatives reported good antifungal activity against Candida albicans and Aspergillus brasiliensis. semanticscholar.org

Mechanism of Action in Antifungal Activity

The precise mechanisms by which N-phenylbenzamide analogues exert their antifungal effects are still under investigation and may vary depending on the specific derivative and the fungal species. However, some insights have been gained from mechanistic studies.

For some ester derivatives of N-phenylbenzamide containing nitro groups, a multi-target antifungal mechanism of action against C. albicans has been proposed. researchgate.net This includes interference with the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net Ergosterol is a well-established target for many clinically used antifungal drugs, and its disruption can lead to increased membrane permeability and cell death.

In the context of 2-amino-N-phenylbenzamides, while the primary focus of the study was on their antimycobacterial and photosynthesis-inhibiting properties, the observed antifungal activity suggests that these compounds may also interfere with fundamental cellular processes in fungi. researchgate.net The ring closure of these compounds to form 3-phenyl-1,2,3-benzotriazin-4(3H)-ones generally led to a decrease or loss of antifungal activity, indicating that the 2-amino-N-phenylbenzamide scaffold itself is important for this biological effect. researchgate.net

Further research is needed to fully elucidate the molecular targets and pathways involved in the antifungal activity of this versatile class of compounds.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-Phenylbenzamide in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the two phenyl rings and the amide group. The aromatic protons typically appear as a complex multiplet in the range of 7.1 to 8.0 ppm. The amide proton (N-H) signal is usually observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration, indicating its involvement in hydrogen bonding. rsc.org

The ¹³C NMR spectrum provides complementary information, showing resolved signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically deshielded and appears at a downfield chemical shift, typically around 166 ppm. rsc.org The carbons of the phenyl rings resonate in the aromatic region of the spectrum, between approximately 120 and 140 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Related Derivatives

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |

|---|---|---|

| N-phenylbenzamide | δ 10.25 (s, 1H), 7.97–7.95 (m, 2H), 7.67 (d, 2H), 7.62–7.52 (m, 3H), 7.38–7.34 (m, 2H), 7.13–7.09 (m, 1H) (DMSO-d6) rsc.org | δ 166.02, 139.64, 135.46, 132.01, 129.07 (2C), 128.85 (2C), 128.12 (2C), 124.12, 120.82 (2C) (DMSO-d6) rsc.org |

| 4-methyl-N-phenylbenzamide | δ 8.02 (s, 1H), 7.78 (d, 2H), 7.67 (d, 2H), 7.36 (t, 2H), 7.27 (d, 2H), 7.17–7.14 (m, 1H), 2.43 (s, 3H) (CDCl3) rsc.org | δ 165.91, 142.41, 138.18, 132.18, 129.48 (2C), 129.13 (2C), 127.17 (2C), 124.5, 120.35 (2C), 21.59 (CDCl3) rsc.org |

Note: Chemical shifts (δ) are reported in ppm. The presented data is illustrative and may vary slightly depending on the specific experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. slideshare.netlibretexts.org

Correlation Spectroscopy (COSY) experiments establish correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.orgucl.ac.uk In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, helping to delineate the spin systems within each phenyl ring. libretexts.org

Heteronuclear Correlation (HETCOR) spectroscopy, or its more modern variants like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), is used to correlate the chemical shifts of directly bonded or long-range coupled proton and carbon nuclei. slideshare.netpbsiddhartha.ac.in HETCOR spectra are instrumental in definitively assigning the ¹³C signals by linking them to their attached protons, whose assignments are often more straightforward. slideshare.net For instance, the carbon signals of the phenyl rings can be precisely assigned by observing their correlation with the corresponding aromatic proton signals. researchgate.net

Computational chemistry provides a powerful means to predict NMR chemical shifts for a given molecular structure. By employing methods like Density Functional Theory (DFT), theoretical chemical shifts for this compound can be calculated and compared with experimental data. researchgate.net This comparison serves to validate the proposed structure and can help in the assignment of complex or overlapping signals. researchgate.net The correlation between experimental and theoretical chemical shifts is often excellent, particularly when appropriate computational models and basis sets are used. researchgate.net Discrepancies between predicted and observed shifts can sometimes provide insights into subtle conformational effects or intermolecular interactions present in the experimental sample that are not fully captured by the theoretical model.

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR) for Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. Key functional groups give rise to characteristic bands that are readily identifiable.

N-H Stretching: The N-H stretching vibration of the amide group typically appears as a strong and often broad band in the IR spectrum, generally in the region of 3300-3400 cm⁻¹. orientjchem.org The position and broadness of this band are sensitive to hydrogen bonding. tandfonline.com

C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of amides, usually found in the range of 1630-1680 cm⁻¹. tandfonline.com Its exact position can be influenced by conjugation and hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings give rise to multiple weak to medium bands in the region of 3000-3100 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings typically produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. dtic.mil

Amide II Band: This band, arising from a combination of N-H in-plane bending and C-N stretching, is observed in the IR spectrum around 1515-1570 cm⁻¹.

Table 2: Selected Vibrational Band Assignments for Benzamide (B126) Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3400 orientjchem.org |

| Aromatic C-H Stretch | 3000 - 3100 researchgate.net |

| C=O Stretch | 1630 - 1680 tandfonline.com |

| Aromatic C=C Stretch | 1450 - 1600 dtic.mil |

Note: The exact positions of the bands can vary depending on the specific molecular environment and physical state of the sample.

Infrared spectroscopy is a particularly effective tool for studying intermolecular hydrogen bonding in this compound. conicet.gov.ar In the solid state or in concentrated solutions, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule (N-H···O=C). researchgate.netmdpi.com This interaction leads to a broadening and a red-shift (a shift to lower frequency) of the N-H stretching band in the IR spectrum. researchgate.net The magnitude of this shift is indicative of the strength of the hydrogen bond. By comparing the spectra recorded in dilute non-polar solvents (where hydrogen bonding is minimized) with those in the solid state or in concentrated solutions, the extent and nature of hydrogen bonding can be assessed. conicet.gov.ar

Vibrational Band Assignments and Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which provides insights into the compound's structure.

Molecular Weight Determination and Fragmentation Analysis

The molecular weight of this compound is approximately 197.23 g/mol . nih.gov In mass spectrometry, the molecule can be ionized, often by adding a proton to form an [M+H]⁺ ion, or by other methods such as forming adducts with lithium ions ([M+Li]⁺). researchgate.net The resulting molecular ion's mass-to-charge ratio is measured to determine the molecular weight.

Under techniques like electron ionization (EI), the this compound molecule undergoes fragmentation. nist.gov Common fragmentation patterns involve the cleavage of the amide bond. For instance, in a study of imatinib (B729), which contains a benzamide group, cleavage of the C-N bond at the amide was observed. nih.gov In the case of benzanilide (B160483) (N-phenylbenzamide), the most intense peaks in the mass spectrum correspond to the benzoyl cation (m/z 105) and the phenyl radical cation (m/z 77). nih.gov The molecular ion peak is also observed. nih.gov Studies on related benzamide derivatives have shown that fragmentation can be influenced by substituents on the phenyl rings. acs.org For example, the fragmentation of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives shows competitive pathways that are influenced by the nature and position of substituents. acs.org

Coupling with Liquid Chromatography (LC-MS) for Derivatization-Based Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for analyzing complex mixtures. nih.gov For compounds that have low ionization efficiency or poor chromatographic behavior, chemical derivatization can be employed to improve their detection. nih.govresearchgate.net Derivatization involves chemically modifying the analyte to enhance its analytical properties. researchgate.net

For carboxylic acids, a derivatization method using phenylenediamine has been developed to improve ionization efficiency and detection sensitivity in LC-MS analysis. nih.gov This involves introducing a benzimidazole-based ionizable group to the molecule. nih.gov While specific derivatization methods for this compound itself are not extensively detailed in the provided results, the general principles of derivatization in LC-MS are well-established for various functional groups. researchgate.netddtjournal.com For instance, reagents like dansyl chloride are commonly used for derivatizing phenols and alcohols to enhance their ionization efficiency. ddtjournal.com The choice of derivatization reagent depends on the functional groups present in the target analyte. researchgate.net

X-ray Crystallography and Crystal Engineering

X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of molecules in the crystalline state. This information is fundamental to understanding molecular conformation, crystal packing, and the nature of intermolecular interactions, which are key aspects of crystal engineering.

Single Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Single crystal X-ray diffraction studies on derivatives of this compound, such as N-[4-(trifluoromethyl)phenyl]benzamide (TFMP) and N-(4-methoxyphenyl)benzamide (MOP), reveal detailed information about their molecular conformation. iucr.org These molecules consist of three planar regions: a phenyl ring, a central amide plane, and a para-substituted phenyl ring. iucr.org

In the solid state, the conformation of these molecules can differ from their predicted gas-phase geometries due to crystal packing forces. researchgate.net For TFMP and MOP, the aryl rings are tilted approximately 60° with respect to each other in the crystal structure, a significant deviation from the 30° tilt predicted by DFT calculations for isolated molecules. iucr.org This conformational change is driven by the formation of more favorable intermolecular interactions within the crystal lattice. iucr.org The crystal packing of these benzamides often involves side-by-side stacking of the molecular units. iucr.org For instance, TFMP crystallizes in the triclinic space group P-1, while MOP crystallizes in the monoclinic space group P21/c. iucr.org

Crystal Data for this compound Derivatives

| Compound | Crystal System | Space Group |

| N-[4-(trifluoromethyl)phenyl]benzamide (TFMP) | Triclinic | P-1 |

| N-(4-methoxyphenyl)benzamide (MOP) | Monoclinic | P21/c |

Analysis of Hydrogen Bonding Patterns (N-H...O, C-H...O, C-H...N, C-H...F, C-H...π)

Hydrogen bonds are crucial in dictating the crystal packing of this compound and its derivatives. The most prominent hydrogen bond is the N-H...O interaction involving the amide group, which is a key interaction in the crystal structures of many benzamides. iucr.orgnih.gov This interaction often leads to the formation of chains or dimers.

In addition to the strong N-H...O hydrogen bonds, weaker C-H...O interactions are also observed. iucr.orgtandfonline.com For example, in TFMP, an intermolecular C4-H4...O1 contact is present. iucr.org Intramolecular C-H...O hydrogen bonds can also occur, contributing to the stability of the molecular conformation. tandfonline.comrsc.org

Other weak hydrogen bonding interactions, such as C-H...N, C-H...F, and C-H...π, can also play a role in the crystal packing, particularly in substituted derivatives. researchgate.netacs.orgnih.gov For instance, in fluorinated benzanilides, C-H...F interactions are noted. researchgate.net C-H...π interactions, where a C-H bond interacts with the electron cloud of a phenyl ring, are also a feature in the crystal structures of related aromatic compounds. researchgate.net

Observed Hydrogen Bonding Interactions in Benzamide Derivatives

| Interaction Type | Description |

| N-H...O | Strong interaction involving the amide group, often forming chains or dimers. iucr.orgnih.gov |

| C-H...O | Weaker intermolecular and intramolecular interactions. iucr.orgtandfonline.com |

| C-H...N | Can be important in ligand design and protein binding. nih.gov |

| C-H...F | Observed in fluorinated derivatives. researchgate.net |

| C-H...π | Interaction between a C-H bond and a phenyl ring. researchgate.net |

Supramolecular Synthons and Interactions

The study of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is central to crystal engineering. In the context of this compound derivatives, the amide-amide N-H...O hydrogen bond is a primary supramolecular synthon that directs the self-assembly of molecules in the crystal. acs.orgresearchgate.net This can lead to the formation of one-dimensional chains or cyclic dimers.

π-π Stacking Interactions and their Role in Crystal Assembly

In the broader family of benzanilides, π-π stacking is a common feature that helps stabilize the crystal structure. For instance, in the crystal structure of 4-Chloro-N-(2,6-dichlorophenyl)benzamide, which crystallizes with four molecules in the asymmetric unit, π-π stacking is a key stabilizing interaction. One of the molecules forms an inversion dimer where the primary interactions are π-π stacking with centroid-centroid distances of 3.749 (1) Å and 3.760 (1) Å. iucr.org Similarly, in 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, π-π stacking is observed between the parallel benzene (B151609) rings of neighboring chains, with a centroid-to-centroid distance of 3.6491 (10) Å. iucr.org

The geometry of these interactions is a critical factor. Offset or slipped-stack arrangements are common and energetically favorable. In the crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide, N-H···N hydrogen-bonded dimers are linked into chains by π-π stacking interactions between adjacent pyridyl rings, exhibiting a centroid-centroid distance of 3.8541 (12) Å. nih.gov These interactions, in conjunction with other weak forces like C-H···π bonds, dictate the final three-dimensional architecture of the crystal. figshare.com

The interplay between stronger interactions, such as N-H···O hydrogen bonds, and weaker forces like π-π stacking is fundamental to the crystal engineering of these compounds. The N-phenylbenzamide group can form strong intermolecular N-H···O hydrogen bonds; however, this often requires a conformational change that the molecule may resist. figshare.com This resistance allows the weaker C-H···O, C-H···N, C-H···π, and π-π interactions to assume significant and varied roles in directing the crystal packing. figshare.com

| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 4-Chloro-N-(2,6-dichlorophenyl)benzamide | Benzoyl ring stacking | 3.749 (1) | iucr.org |